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Efficacy
Endpoint

Danicopan + C5 Inhibitor
(n=42)

Placebo + C5 Inhibitor
(n=21)

Treatment Difference &
P-value

| Primary Endpoint: Change in hemoglobin from baseline to Week 12 | +2.94 g/dL [1] (LS Mean ± SEM:

±0.211) [2] | +0.50 g/dL [1] (LS Mean ± SEM: ±0.313) [2] | LSM Difference: 2.44 g/dL 95% CI: 1.69 to

3.20 P < 0.0001 [1] | | Patients with hemoglobin increase ≥2 g/dL (without transfusion) | 59.5% (25/42)

[1] [2] | 0% (0/21) [1] [2] | Difference: 46.9% 95% CI: 29.2–64.7 P < 0.0001 [1] | | Transfusion avoidance

(through Week 12) | 83.3% (35/42) [2] | 38.1% (8/21) [2] | P = 0.0004 [2] | | Change in FACIT-Fatigue

Score (from baseline to Week 12) | +8.0 points [2] | +1.9 points [2] | LSM Difference: 6.1 points 95% CI:

2.3 to 9.9 P = 0.002 [2] | | Change in Absolute Reticulocyte Count | -35% from baseline [2] | +1.5% from

baseline [2] | LSM Difference: -87.2 x 10⁹/L 95% CI: -118 to -57 P < 0.0001 [2] | | Control of

Intravascular Hemolysis (LDH levels) | Remained controlled [3] [2] | Remained controlled [3] [2] | Not

significant (P=0.1569) [3] |

Detailed Experimental Protocol

For researchers, the key methodological details of the pivotal ALPHA trial are as follows [1] [2]:

Study Design: International, randomized, double-blind, placebo-controlled, Phase 3 trial.
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Patient Population: Adults with PNH and clinically significant EVH, defined as hemoglobin ≤9.5
g/dL and absolute reticulocyte count ≥120 × 10⁹/L, despite being on a stable dose of ravulizumab
or eculizumab for at least 6 months.

Intervention: Patients were randomized 2:1 to receive either:
Danicopan: 150 mg orally, three times daily. The dose could be escalated to 200 mg three

times daily based on clinical response.
Placebo: Oral placebo, three times daily.

Treatment Period: 12-week primary treatment period, with an ongoing long-term extension.
Concomitant Therapy: All patients continued their established C5 inhibitor therapy (either

ravulizumab or eculizumab) at their standard dosing regimens.
Primary Endpoint: Change in hemoglobin concentration from baseline to Week 12.

Key Secondary Endpoints: Proportion of patients with a ≥2 g/dL increase in hemoglobin in the
absence of transfusion, transfusion avoidance, and change in FACIT-Fatigue score.

Interim Analysis: The data presented above are from a prespecified interim analysis conducted after
the first 63 randomized patients completed the 12-week period.

Mechanism of Action and Rationale for Combination
Therapy

The therapeutic rationale for adding danicopan stems from the complement cascade pathophysiology in

PNH. The following diagram illustrates how danicopan targets a different part of the pathway compared to

C5 inhibitors.
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This diagram shows the complement cascade in PNH and drug mechanism:

C5 inhibitors (Soliris/Ultomiris) block terminal complement activation, controlling intravascular
hemolysis (IVH) but do not prevent early C3 convertase activity [4].
Danicopan is an oral factor D inhibitor that blocks the alternative pathway amplification loop,

reducing C3 convertase formation. This prevents C3 fragment deposition on PNH red blood cells,
thereby addressing the root cause of extravascular hemolysis (EVH) [4] [3].

Key Insights for Researchers and Clinicians

Rapid and Sustained Response: The increase in hemoglobin with danicopan was observed as

early as Week 2 and was maintained through the 12-week period [3]. Long-term extension data up to
24 weeks showed that responses were consistent with the initial 12-week results [2].

Synergy with C5 Inhibitors: The combination therapy maintained control of IVH (as shown by
controlled LDH levels) while effectively managing EVH, offering a dual-mechanism approach [1] [3].

Clinical Relevance: A hemoglobin increase of ≥2 g/dL is considered clinically meaningful [2]. The
data show that danicopan not only improved a biomarker but also translated into significant patient

benefits, including reduced transfusion dependence and improved fatigue scores [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Hemoglobin Response & Key Efficacy Outcomes: Danicopan vs.

Placebo]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b524982#danicopan-hemoglobin-response-versus-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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